Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

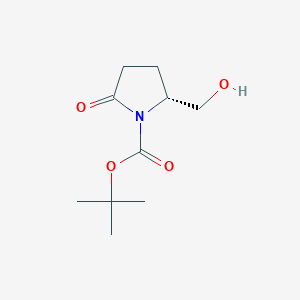

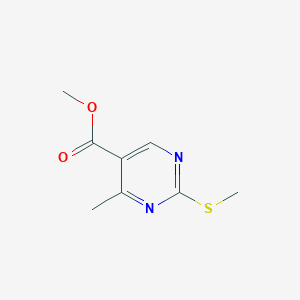

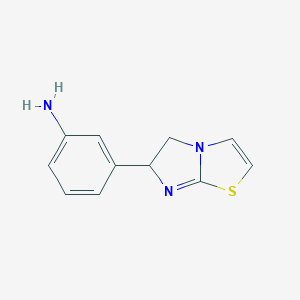

“Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate” is a chemical compound with the molecular formula C7H8N2O2S . It is used as a pharmaceutical raw material and intermediate . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of related compounds involves the use of organolithium reagents .Molecular Structure Analysis

The molecular structure of “Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate” can be represented by the SMILES stringCSc1nccc(C)n1 . The molecular weight of the compound is 184.22 . Chemical Reactions Analysis

The chemical reactions involving “Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate” include nucleophilic aromatic substitution reactions . The methylthio group in the compound can be displaced by cyanide ion .Physical And Chemical Properties Analysis

“Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate” has a molecular weight of 184.22 . The density of a related compound, 4-Methyl-2-(methylthio)pyrimidine, is 1.007 g/mL at 25 °C .Scientific Research Applications

Bicyclic 6 + 6 Systems

This compound is used in the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These are types of bicyclic [6 + 6] systems, and the compound plays a role in their synthesis methods, the reactivities of the substituents linked to the ring carbon and nitrogen atoms, and their biological applications .

Synthesis of Variolin B1

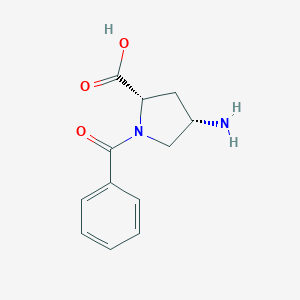

“Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate” is used in the total synthesis of the marine alkaloid variolin B1 . Variolin B1 is a potent inhibitor of human cancer cell lines and has potential applications in cancer therapy .

Synthesis of 2-Hydroxy-4-Pyrimidinecarboxylic Acid

This compound is also used in the synthesis of 2-hydroxy-4-pyrimidinecarboxylic acid . This acid has potential applications in medicinal chemistry .

Synthesis of 2,4-Disubstituted Pyrimidines

“Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate” is used in the synthesis of 2,4-disubstituted pyrimidines . These are a novel class of KDR kinase inhibitors, which have potential applications in cancer treatment .

Neuroprotective and Anti-neuroinflammatory Agents

Pyrimidine and its derivatives, including “Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate”, have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This has prompted studies into the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell models .

Synthesis of Novel Triazole-Pyrimidine Hybrids

This compound is used in the synthesis of novel triazole-pyrimidine hybrids . These hybrids have shown promising neuroprotective and anti-inflammatory properties, making them potential candidates for the treatment of neurodegenerative diseases .

Mechanism of Action

Target of Action

Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate, also known as methyl 4-methyl-2-(methylsulfanyl)-5-pyrimidinecarboxylate, is a pyrimidine derivative. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity It’s suggested that pyrimidine derivatives have potential neuroprotective and anti-neuroinflammatory properties .

Mode of Action

It’s suggested that pyrimidine derivatives can exhibit neuroprotective and anti-inflammatory properties through the inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also show promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

It’s suggested that the possible mechanism of action was observed through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

The molecular results revealed that pyrimidine derivatives have promising neuroprotective and anti-inflammatory properties . They exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Safety and Hazards

Future Directions

The future directions for “Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate” could involve further exploration of its potential neuroprotective and anti-inflammatory properties . The development of novel scaffolds of triazole-pyrimidine-based compounds could potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name |

methyl 4-methyl-2-methylsulfanylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-5-6(7(11)12-2)4-9-8(10-5)13-3/h4H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLGXWUCKHXDGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)OC)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391639 |

Source

|

| Record name | Methyl 4-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate | |

CAS RN |

166392-24-1 |

Source

|

| Record name | Methyl 4-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B185861.png)